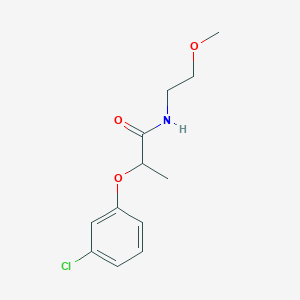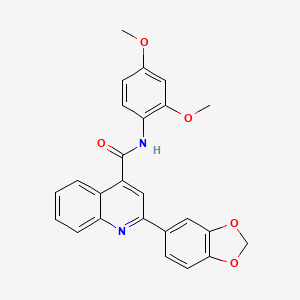![molecular formula C19H15N3O3S2 B4036028 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4036028.png)
3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.05548370 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochromic Polymers
Research on thiadiazolo[3,4-c]pyridine and its derivatives, which are structurally related to the compound , has shown their potential in the development of green and near-infrared electrochromic polymers. These polymers exhibit color changes under applied voltage and demonstrate significant optical contrast in the near-infrared region, suggesting applications in smart windows and display technologies (Ming et al., 2015).
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole, a core component related to the query chemical, have been synthesized and evaluated for their biological activities. Studies reveal that certain Schiff bases derived from 1,3,4-thiadiazole exhibit high DNA protective ability against oxidative damage and possess strong antimicrobial activity, indicating their potential in therapeutic applications and drug development (Gür et al., 2020).
Synthesis and Structural Analysis
The synthesis of new compounds containing the 1,3,4-thiadiazole moiety has been explored, providing insights into their structural properties and potential applications. Research includes the design and synthesis of these compounds, followed by characterization through various analytical techniques, which lays the groundwork for further exploration of their utilities in scientific research and material science (Dani et al., 2013).
Photodynamic Therapy
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a thiadiazole unit highlights their high singlet oxygen quantum yield. These compounds show promise as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating the potential of thiadiazole derivatives in medical applications (Pişkin et al., 2020).
Fluorescent Chemosensors
Thiadiazole derivatives have been developed as fluorescent chemosensors for the selective detection of metal ions, such as Al3+. These chemosensors exhibit high sensitivity and selectivity, providing a basis for the development of novel diagnostic tools and environmental monitoring technologies (Manna et al., 2020).
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-12-20-21-19(26-12)27-16-11-17(23)22(18(16)24)13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJAYNQTQBXABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4035965.png)
![Ethyl 5-acetyl-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4035987.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B4035997.png)
![[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4036000.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4036006.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4036014.png)
![N-[2-(4-chlorophenyl)ethyl]-2-phenoxypropanamide](/img/structure/B4036018.png)




![(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol](/img/structure/B4036051.png)
